molecular formula C13H11NO B11969640 3-amino-9H-fluoren-2-ol

3-amino-9H-fluoren-2-ol

Cat. No.: B11969640
M. Wt: 197.23 g/mol
InChI Key: POYDFXDAEFSZHK-UHFFFAOYSA-N
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Description

3-Amino-9H-fluoren-2-ol is an organic compound belonging to the fluorene family It features a fluorene backbone with an amino group at the 3-position and a hydroxyl group at the 2-position

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

3-amino-9H-fluoren-2-ol

InChI

InChI=1S/C13H11NO/c14-12-7-11-9(6-13(12)15)5-8-3-1-2-4-10(8)11/h1-4,6-7,15H,5,14H2

InChI Key

POYDFXDAEFSZHK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=CC(=C(C=C31)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-9H-fluoren-2-ol typically involves multi-step organic reactions. One common method is the nitration of fluorene to produce 2-nitrofluorene, followed by reduction to obtain 2-amino-fluorene. Subsequent hydroxylation at the 2-position yields this compound. The reaction conditions often include the use of strong acids for nitration, reducing agents like hydrogen gas with a palladium catalyst for reduction, and hydroxylation using reagents such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-9H-fluoren-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in 3-amino-9H-fluoren-2-one.

    Reduction: The amino group can be reduced to form 3-hydroxy-9H-fluorene.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: 3-Amino-9H-fluoren-2-one.

    Reduction: 3-Hydroxy-9H-fluorene.

    Substitution: Various substituted fluorenes depending on the reagents used.

Scientific Research Applications

3-Amino-9H-fluoren-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-amino-9H-fluoren-2-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various biochemical pathways. Its fluorescent properties make it useful in imaging applications, where it can bind to specific biomolecules and emit light upon excitation.

Comparison with Similar Compounds

    3-Hydroxy-9H-fluorene: Lacks the amino group, making it less versatile in certain reactions.

    2-Amino-9H-fluoren-9-one: Contains a ketone group instead of a hydroxyl group, altering its reactivity and applications.

    9H-Fluoren-9-ol: Lacks both the amino and hydroxyl groups, making it less functionalized.

Uniqueness: 3-Amino-9H-fluoren-2-ol is unique due to the presence of both amino and hydroxyl groups, which provide a combination of reactivity and functionality not found in similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Biological Activity

3-Amino-9H-fluoren-2-ol is a compound with significant biological activity, primarily due to its unique structural features that include both amino and hydroxyl functional groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and industry.

Chemical Structure and Properties

The molecular formula of this compound is C13H11N-O, and it has a molecular weight of approximately 197.24 g/mol. The presence of the amino (-NH2) and hydroxyl (-OH) groups allows for diverse chemical reactivity, enabling interactions with various biological molecules.

The biological activity of this compound is attributed to its ability to form hydrogen bonds and engage in other interactions with cellular components. These interactions can influence several cellular pathways, including:

  • Antimicrobial Activity : The compound has been studied for its potential to inhibit the growth of pathogenic microorganisms.
  • Anticancer Properties : Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cells, possibly through apoptosis induction or cell cycle arrest mechanisms.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against various cancer lines
Interaction with EnzymesPotential inhibition of specific enzymes

Case Studies

  • Antimicrobial Studies :
    • A study demonstrated that this compound exhibited significant antimicrobial activity against several strains of bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Anticancer Research :
    • In a series of experiments, derivatives of this compound were tested against human cancer cell lines. Results indicated that certain modifications enhanced cytotoxicity, making these derivatives promising candidates for further development in cancer therapy.
  • Enzyme Inhibition :
    • Research exploring the inhibition of enoyl-acyl carrier protein reductase (InhA) by synthesized derivatives revealed that some compounds showed effective inhibitory action, indicating a possible mechanism for their anticancer activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Functional Groups Biological Activity
9-HydroxyfluoreneHydroxyl onlyLimited antimicrobial activity
3-Amino-9H-fluoren-9-oneKetone instead of hydroxylVariable anticancer properties
FluorenolHydroxyl onlyLess reactive than 3-amino derivative

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